m-CRESOL, 6-tert-BUTYL-4-NITRO-

Description

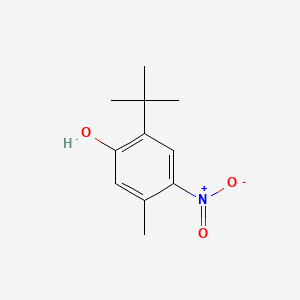

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-10(13)8(11(2,3)4)6-9(7)12(14)15/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIFJBVMAQCODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222681 | |

| Record name | m-Cresol, 6-tert-butyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72373-70-7 | |

| Record name | m-Cresol, 6-tert-butyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072373707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-CRESOL, 6-tert-BUTYL-4-NITRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresol, 6-tert-butyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-tert-butyl-4-nitro-m-cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-butyl-4-nitro-m-cresol is a substituted nitrophenol derivative of significant interest in various chemical and pharmaceutical research areas. Its molecular architecture, featuring a phenolic hydroxyl group, a sterically hindering tert-butyl group, and an electron-withdrawing nitro group, suggests a unique combination of chemical reactivity, solubility, and potential biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-tert-butyl-4-nitro-m-cresol, outlines detailed experimental protocols for their determination, and discusses its potential synthesis, stability, and safety considerations. While experimentally determined data for this specific compound is limited in publicly available literature, this document serves as a valuable resource by synthesizing information from analogous compounds and established analytical methodologies.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its molecular structure and identity.

-

IUPAC Name: 2-tert-butyl-5-methyl-4-nitrophenol

-

Synonyms: 6-tert-butyl-4-nitro-m-cresol

-

Molecular Formula: C₁₁H₁₅NO₃

-

Canonical SMILES: CC1=CC(=C(C=C1O)C(C)(C)C)[O-]

-

InChI Key: InChIKey=XOUQAVYLRNOXDO-UHFFFAOYSA-N-N

The structure of 6-tert-butyl-4-nitro-m-cresol is characterized by a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 3, a nitro group (-NO₂) at position 4, and a tert-butyl group (-C(CH₃)₃) at position 6. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

Caption: Molecular structure of 6-tert-butyl-4-nitro-m-cresol.

Predicted and Known Physicochemical Properties

Due to the limited availability of experimental data for 6-tert-butyl-4-nitro-m-cresol, the following table includes predicted values based on the properties of the parent compound, 6-tert-butyl-m-cresol, and the known effects of nitration on aromatic systems.

| Property | 6-tert-butyl-m-cresol (Parent Compound) | 6-tert-butyl-4-nitro-m-cresol (Predicted/Known) | Rationale for Prediction |

| Molecular Weight | 164.24 g/mol [1] | 209.24 g/mol | Addition of a nitro group (-NO₂) adds 45.00 g/mol . |

| Appearance | Colorless to pale yellow liquid or solid[2] | Yellowish crystalline solid (Predicted) | Nitrophenols are typically yellow crystalline solids.[3] |

| Melting Point | 23-28 °C[2] | Higher than parent (Predicted) | The nitro group increases intermolecular forces (dipole-dipole interactions), generally leading to a higher melting point. |

| Boiling Point | 242-244 °C at 760 mmHg[2] | Higher than parent (Predicted) | Increased molecular weight and polarity from the nitro group would increase the boiling point. |

| Water Solubility | 101.3 mg/L at 25 °C (estimated)[2] | Moderately soluble (Predicted) | The nitro group can participate in hydrogen bonding with water, potentially increasing solubility compared to some non-polar compounds. However, the bulky tert-butyl group may limit this effect. The solubility of nitrophenols in water is generally moderate.[3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone[1] | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) (Predicted) | Like other nitrophenols, it is expected to be soluble in common organic solvents.[4] |

| pKa | ~11.45 (Predicted for 6-tert-butyl-m-cresol)[5] | Lower than parent (Predicted) | The electron-withdrawing nitro group stabilizes the phenoxide anion, making the compound more acidic and thus lowering the pKa. The pKa of cresol isomers is around 10.1-10.3.[6] |

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data, the following established methodologies are recommended for the characterization of 6-tert-butyl-4-nitro-m-cresol.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

-

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 6-tert-butyl-4-nitro-m-cresol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

-

Determination of Boiling Point

Given its predicted high boiling point, distillation under reduced pressure is advisable to prevent decomposition.

-

Methodology: Vacuum Distillation

-

Apparatus: A short-path distillation apparatus is suitable for small quantities.

-

Procedure: The sample is placed in the distillation flask with a magnetic stir bar. The system is evacuated to a stable, known pressure. The sample is heated gently with a heating mantle.

-

Measurement: The temperature of the vapor that condenses on the thermometer bulb and the corresponding pressure are recorded.

-

Solubility Determination

-

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Procedure: An excess amount of 6-tert-butyl-4-nitro-m-cresol is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the solute in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pKa Determination

The acidity of the phenolic hydroxyl group is a key parameter.

-

Methodology: UV-Vis Spectrophotometric Titration

-

Principle: The protonated (PhOH) and deprotonated (PhO⁻) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

-

Procedure:

-

A solution of 6-tert-butyl-4-nitro-m-cresol of known concentration is prepared in a suitable solvent system (e.g., water-methanol).

-

The pH of the solution is adjusted incrementally using standardized acid and base solutions.

-

The UV-Vis spectrum is recorded at each pH value.

-

-

Data Analysis: The absorbance data at a wavelength where the difference between the two species is maximal is plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the aromatic protons, the methyl group protons, and the tert-butyl group protons.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. Key expected vibrational bands include:

-

O-H stretching (broad, around 3200-3600 cm⁻¹)

-

C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹)

-

N-O stretching (asymmetric and symmetric, around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)

-

C=C stretching (aromatic, around 1450-1600 cm⁻¹)

-

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structure elucidation. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound.

-

Caption: Experimental workflow for the characterization of 6-tert-butyl-4-nitro-m-cresol.

Proposed Synthetic Pathway

A plausible synthetic route to 6-tert-butyl-4-nitro-m-cresol involves the nitration of 6-tert-butyl-m-cresol.

Caption: Proposed synthetic pathway for 6-tert-butyl-4-nitro-m-cresol.

The direct nitration of phenols can be aggressive and lead to side products. The bulky tert-butyl group at position 6 is expected to exert a significant steric directing effect, favoring nitration at the para position (position 4) relative to the hydroxyl group, which is an ortho-, para-director. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, would be crucial to achieve selective synthesis and good yields.

Stability and Reactivity

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[5][7][8] The presence of the nitro group suggests that caution should be exercised when heating this compound. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended to determine its decomposition temperature and associated energy release.

-

Reactivity:

-

The phenolic hydroxyl group can undergo typical reactions such as ether and ester formation. Its acidity will be enhanced by the nitro group.

-

The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.

-

The aromatic ring can potentially undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

-

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

In case of contact:

-

Skin: Wash off immediately with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, seek immediate medical advice.

-

-

Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.

Conclusion

6-tert-butyl-4-nitro-m-cresol is a compound with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its molecular structure, predicted physicochemical properties, and detailed methodologies for their experimental determination. By leveraging knowledge of analogous compounds and established analytical techniques, researchers can effectively characterize and utilize this molecule. The proposed synthetic pathway and discussion of stability and safety provide a solid foundation for its handling and further investigation. As more experimental data becomes available, a more complete understanding of this intriguing molecule will emerge.

References

- BenchChem. (2025). Thermal Stability of 2-Nitroanthraquinone: A Technical Guide.

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

- Tsang, W. (1986).

- Wang, Y. (n.d.).

- Zeman, S., & Dimun, M. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.

-

Occupational Safety and Health Administration. (2021, January 8). P-NITROPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 6-tert-Butyl-m-cresol. National Institutes of Health. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.

-

PubChemLite. (n.d.). 6-tert-butyl-4-nitroso-o-cresol (C11H15NO2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrophenol. National Institutes of Health. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (2025, October 15). 6-tert-Butyl-4-nitroso-o-cresol. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Gramatica, P., Giani, E., & Papa, E. (2013, February 15). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenol. National Institutes of Health. Retrieved from [Link]

-

Aguilar, M., Farran, A., & Martinez, M. (2000, October 15). Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. PubMed. Retrieved from [Link]

-

Stack Exchange. (2024, July 6). How to explain using structure the difference in solubility between o-nitrophenol and P. Retrieved from [Link]

-

PubChem. (n.d.). Cresol. National Institutes of Health. Retrieved from [Link]

- Di Mino, C., Bowron, D., Wilkinson, M. A., Youngs, T. G., Headen, T. F., Sella, A., & Skipper, N. T. (n.d.).

- Balogh, I., & Veningerová, M. (n.d.). Determination of Nitrophenols and Nitrocresols in Gaseous Samples. chem.sk.

-

Tebubio. (n.d.). m-Cresol, 6-tert-butyl-4-nitro- - 50 mg. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 6-tert-Butyl-m-cresol | C11H16O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]

-

PubChem. (n.d.). 6-tert-Butyl-4-nitroso-o-cresol. National Institutes of Health. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

Walters, C. L. (1996, September). Analytical techniques for the determination of total N-nitroso compounds. PubMed. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Methylenebis(6-tert-butyl-o-cresol). National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.).

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 6-tert-butyl-m-cresol | Ligand page. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-p-cresol. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN101774893A - Process for preparing m-cresol by nitrogen oxide gas.

- Patel, D., & Patel, D. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.

-

LCGC International. (2020, November 12). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-tert-butyl-meta-cresol, 88-60-8. Retrieved from [Link]

-

Barentz. (n.d.). 4,4-Thiobis (6-Tert-Butyl-m-Cresol). Retrieved from [Link]

- Turkish Journal of Chemistry. (2005, December 7).

- Google Patents. (n.d.).

- Journal of the Chemical Society of Nigeria. (2025, April 30). SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol FROM 1-(4-nitrophenyl)-1H-imidazole AND 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol AND THEIR BIOLOGICAL STUDIES.

-

PubChem. (n.d.). 6-Nitro-m-cresol. National Institutes of Health. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 6-tert-Butyl-m-cresol | Chemical Substance Information. Japan Science and Technology Agency. Retrieved from [Link]

-

Xiangshui Fumei Chemical Co.,Ltd. (n.d.). 6-Tert-butyl-3-methylphenol 88-60-8. Retrieved from [Link]

-

PubMed. (2018, September 15). Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. Retrieved from [Link]

-

Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

Sources

- 1. 6-tert-Butyl-m-cresol | C11H16O | CID 6937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-tert-butyl-meta-cresol, 88-60-8 [thegoodscentscompany.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Molecular Architecture and Conformational Dynamics of 6-tert-Butyl-4-nitro-m-cresol

A Technical Whitepaper on Steric Inhibition and Physicochemical Profiling

Executive Overview

In the realm of rational drug design and agrochemical development, the precise three-dimensional conformation of a small molecule dictates its target affinity, reactivity, and pharmacokinetic profile. 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7), also designated by IUPAC nomenclature as 2-tert-butyl-5-methyl-4-nitrophenol , serves as a premier model for studying severe steric crowding on an aromatic scaffold [1, 2].

As a bioactive chemical and critical synthetic intermediate [4], its utility is governed not just by its functional groups, but by how these groups physically interact in three-dimensional space. This whitepaper deconstructs the conformational dynamics of this molecule, providing researchers with field-proven analytical protocols to characterize its steric and electronic behaviors.

Structural Topology and Nomenclature Mapping

To understand the molecule's behavior, we must first map its topology. The common name 6-tert-butyl-4-nitro-m-cresol is derived from the m-cresol (3-methylphenol) parent structure.

-

C1: Hydroxyl group (-OH)

-

C3: Methyl group (-CH₃)

-

C4: Nitro group (-NO₂)

-

C6: tert-Butyl group (-C(CH₃)₃)

Through molecular symmetry (reflecting across the C1-C4 axis), this is geometrically identical to 2-tert-butyl-5-methyl-4-nitrophenol [3]. This dense substitution pattern places bulky groups adjacent to highly reactive moieties, creating two distinct zones of steric conflict that dictate the molecule's entire physicochemical profile.

Conformational Dynamics: The Causality of Steric Strain

Zone A: The Hydroxyl/tert-Butyl Conflict (C1-C2)

The tert-butyl group at the ortho position (C2) possesses a massive van der Waals radius. When adjacent to the C1 hydroxyl group, severe steric repulsion occurs. To minimize this high-energy steric clash, the O-H bond is forced to rotate away from the tert-butyl group, adopting a rigid trans-conformation where the hydroxyl proton points directly toward the unsubstituted C6 position [3]. Causality: This forced orientation completely eliminates the possibility of intramolecular hydrogen bonding on the C2 face and sterically shields the oxygen, significantly altering its reactivity as a nucleophile.

Zone B: Steric Inhibition of Resonance (C4-C5)

The nitro group at C4 is a planar, sp²-hybridized system. In an unhindered molecule (like 4-nitrophenol), the nitro group lies coplanar with the aromatic ring to maximize π-orbital overlap, enabling a strong resonance electron-withdrawing effect (-M effect). However, in this molecule, the adjacent C5 methyl group creates a severe peri-like steric clash with the oxygen atoms of the nitro group [5]. Causality: To relieve this strain, the C4-N bond rotates, twisting the nitro group out of the aromatic plane. This disruption of coplanarity breaks the π-conjugation, drastically reducing the nitro group's electron-withdrawing capacity and consequently lowering the acidity (raising the pKa) of the phenolic proton.

Figure 1: Steric hindrance driving conformational adaptations and properties.

Self-Validating Experimental Protocols

To empirically prove these structural phenomena, analytical scientists must employ orthogonal characterization techniques. The following protocols are designed as self-validating systems, ensuring data integrity through built-in internal controls.

Protocol 1: 2D NOESY NMR for Hydroxyl Orientation

Objective: To confirm the trans-orientation of the hydroxyl proton relative to the tert-butyl group.

-

Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃). Rationale: Anhydrous CDCl₃ prevents rapid proton exchange, keeping the -OH resonance sharp enough for Nuclear Overhauser Effect (NOE) detection.

-

Step 2: Instrument Setup. Utilize a ≥500 MHz NMR spectrometer. Set the probe temperature to 298 K.

-

Step 3: NOESY Acquisition. Run a 2D NOESY experiment with a mixing time of 400–500 ms. Rationale: This specific mixing time allows optimal cross-relaxation for small molecules (MW ~209 g/mol ) without introducing spin-diffusion artifacts.

-

Step 4: Self-Validation & Analysis.

-

Positive Control: Observe a strong NOE cross-peak between the -OH proton (~5.2 ppm) and the C6 aromatic proton, proving spatial proximity (< 5 Å).

-

Internal Negative Control: Verify the complete absence of a cross-peak between the -OH proton and the tert-butyl methyl protons. If a cross-peak appears here, the sample is either undergoing rapid chemical exchange or the structural hypothesis is flawed.

-

Protocol 2: Variable-Concentration IR Spectroscopy

Objective: To prove the absence of intramolecular hydrogen bonding due to steric forcing [5].

-

Step 1: Serial Dilution. Prepare three solutions of the compound in anhydrous carbon tetrachloride (CCl₄) at concentrations of 0.1 M, 0.01 M, and 0.001 M.

-

Step 2: Acquisition. Scan each sample from 4000 to 400 cm⁻¹ using an FTIR spectrometer with a path length matched to the concentration (e.g., 1 mm cell for 0.01 M).

-

Step 3: Self-Validation & Analysis. Monitor the ν(O-H) stretch region. At 0.1 M, a broad peak may appear around ~3300 cm⁻¹ due to intermolecular H-bonding. As the sample is diluted to 0.001 M, this broad peak must disappear, leaving only a sharp, high-frequency peak at ~3550 cm⁻¹. Rationale: Intramolecular H-bonds are concentration-independent. The disappearance of the broad peak upon dilution validates that the monomeric molecule lacks intramolecular hydrogen bonding.

Protocol 3: X-Ray Crystallography for Nitro Dihedral Quantification

Objective: To quantify the exact degree of steric inhibition of resonance at the C4-nitro group.

-

Step 1: Crystallization. Dissolve the compound in hot ethyl acetate. Slowly layer with hexanes and allow vapor diffusion at 4°C for 72 hours to grow diffraction-quality single crystals.

-

Step 2: Diffraction. Mount a crystal on a diffractometer with a Mo Kα source (λ = 0.71073 Å) cooled to 100 K to minimize thermal atomic motion.

-

Step 3: Self-Validation & Analysis. Solve the structure. The protocol is self-validating via the R-factor: only accept the structural model if R₁ < 0.05 and the Goodness-of-Fit (GoF) is ~1.0. Measure the dihedral angle between the O-N-O plane and the aromatic ring. A measurement between 30° and 45° definitively proves steric twisting by the C5 methyl group.

Quantitative Conformational Data Summary

The table below synthesizes the expected physicochemical and analytical parameters driven by the molecule's unique steric environment.

| Analytical Target | Methodology | Expected Value | Mechanistic Driver |

| OH ↔ C6 Spatial Proximity | 2D NOESY NMR | Strong Cross-Peak | Steric repulsion from C2 t-Bu forces OH toward C6. |

| OH ↔ C2 t-Bu Proximity | 2D NOESY NMR | No Cross-Peak | Validates rigid trans-geometry of the hydroxyl group. |

| Nitro Group Twist | X-Ray Crystallography | 30° – 45° Dihedral | Steric clash between C4-NO2 and C5-CH3 forces out-of-plane twist. |

| Hydroxyl State | FTIR (Dilute CCl₄) | ~3550 cm⁻¹ (Sharp) | Confirms complete absence of intramolecular H-bonding. |

| Aqueous Acidity | Potentiometric Titration | pKa 7.5 – 8.2 | Reduced -M effect from twisted NO2 decreases acidity vs. unhindered p-nitrophenol (pKa 7.15). |

Conclusion

The molecular architecture of 6-tert-butyl-4-nitro-m-cresol perfectly illustrates how localized steric crowding dictates global physicochemical properties. By forcing the hydroxyl group into a rigid conformation and twisting the nitro group out of resonance, the molecule exhibits an altered pKa, unique spectroscopic signatures, and modified reactivity. Understanding these principles through rigorous, self-validating analytical protocols is essential for scientists utilizing this scaffold in downstream chemical biology or drug development applications.

References

-

Tebubio. "m-Cresol, 6-tert-butyl-4-nitro- - 50 mg". Tebubio Catalog. Available at: [Link]

-

EPA CompTox Chemicals Dashboard. "2,4-Di-tert-butyl-5-nitrophenol - Similar Compounds". U.S. Environmental Protection Agency. Available at: [Link]

-

TargetMol. "Data Sheet (Cat.No.T33239) - m-Cresol, 6-tert-butyl-4-nitro-". TargetMol Chemicals. Available at: [Link]

Literature review on nitrated tert-butyl cresol derivatives

An In-Depth Technical Guide to Nitrated tert-Butyl Cresol Derivatives: From Oxidative Uncoupling to Phenolic Yellowing

Executive Summary

Nitrated tert-butyl cresol derivatives represent a fascinating class of compounds where minor structural modifications—specifically the positioning of bulky tert-butyl groups, electron-donating methyl groups, and electron-withdrawing nitro groups—dictate vastly different chemical behaviors. In the agrochemical sector, these structural features create potent uncouplers of oxidative phosphorylation (e.g., Medinoterb)[1]. In materials and textile science, the unintended nitration of the ubiquitous antioxidant BHT (2,6-di-tert-butyl-p-cresol) by atmospheric nitrogen oxides (NOx) leads to the formation of highly conjugated, chromophoric quinone methides, resulting in the costly phenomenon known as "phenolic yellowing".

This whitepaper dissects the mechanistic causality, synthesis, and mitigation protocols associated with these dual-natured derivatives.

Structural Causality: The Role of Sterics and Electronics

The fundamental behavior of a nitrated tert-butyl cresol is governed by two opposing chemical forces:

-

Steric Shielding: The bulky tert-butyl group(s) provides significant lipophilicity (increasing LogP) and sterically shields the phenolic hydroxyl group. In polymer science, this shielding stabilizes phenoxy radicals, making precursors like BHT excellent antioxidants[2].

-

Electronic Withdrawal: The addition of nitro (

) groups via electrophilic aromatic substitution drastically lowers the pKa of the phenolic proton. The nitro groups delocalize the negative charge of the resulting phenolate anion via resonance.

When combined, these features create lipophilic weak acids. This specific physicochemical profile allows these molecules to effortlessly cross lipid bilayers in their protonated state and release protons in aqueous compartments, acting as devastating proton ionophores in biological systems[3].

Agrochemical Applications: Oxidative Phosphorylation Uncoupling

Compounds such as Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) and its close relative Dinoterb (2-tert-butyl-4,6-dinitrophenol) were historically deployed as pre-emergence herbicides[1][4].

Mechanism of Action

Mitochondria generate ATP by maintaining an electrochemical proton gradient (

Diagram 1: Disruption of the mitochondrial proton gradient by nitrated tert-butyl cresol uncouplers.

Protocol 1: Controlled Synthesis of Medinoterb

Industrial nitration of hindered cresols requires strict regiocontrol to prevent oxidative cleavage of the methyl group[1].

-

Step 1 (Preparation): Dissolve 1.0 eq of 2-tert-butyl-5-methylphenol in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Step 2 (Mixed Acid Generation): In a separate flask, prepare a nitrating mixture of concentrated

(2.2 eq) and -

Step 3 (Nitration): Add the mixed acid dropwise to the phenol solution. Crucial Causality: The temperature must be strictly maintained below 10°C. Exceeding this thermal threshold shifts the reaction pathway from electrophilic aromatic substitution toward the oxidative degradation of the meta-methyl group.

-

Step 4 (Quenching): Pour the reaction mixture over crushed ice to halt the nitration. Extract the organic layer, wash with brine, and dry over

. -

Step 5 (Self-Validation): Monitor the reaction via HPLC. The successful addition of two nitro groups is validated by a distinct bathochromic shift in the UV-Vis spectrum and a sharp drop in the aqueous pKa of the purified crystallizate compared to the starting material.

Material Science: The Phenolic Yellowing Phenomenon

In the textile and polymer industries, "nitrated tert-butyl cresol" takes on a different meaning. BHT (2,6-di-tert-butyl-p-cresol) is a standard antioxidant added to polyethylene and polypropylene packaging films to prevent oxidative polymer degradation[2].

The Yellowing Mechanism

During storage, BHT sublimates from the packaging and deposits onto textiles. When exposed to atmospheric nitrogen oxides (NOx)—commonly generated by gas-powered forklifts or heating systems—BHT undergoes a radical-mediated nitration[2].

The reaction initiates with hydrogen abstraction from the phenolic hydroxyl, forming a phenoxy radical stabilized by the bulky tert-butyl groups. NOx species then attack the aromatic ring, yielding nitrated intermediates (e.g., 2,6-di-tert-butyl-4-nitrophenol). Under slightly alkaline conditions (often left over from textile finishing processes), these nitrophenols tautomerize into highly conjugated quinone methides. This extended

Diagram 2: Radical-mediated nitration of BHT by NOx leading to chromophoric quinone methides.

Protocol 2: ISO 105-X18 Phenolic Yellowing Assessment

To predict and mitigate this degradation, textiles are subjected to accelerated predictive testing.

-

Step 1 (Assembly): Cut a 50x50 mm specimen of the test fabric and a standard polyamide control fabric.

-

Step 2 (BHT Exposure): Fold the specimens inside a standardized BHT-impregnated test paper (Courtaulds paper).

-

Step 3 (Incubation): Wrap the assembly in BHT-free polyethylene film, seal it completely to trap localized gases, and place it in a perspirometer under a 5 kg weight at 50°C for 16 hours.

-

Step 4 (Self-Validation & Evaluation): Upon removal, the test is only valid if the polyamide control fabric exhibits a yellowing grade of 3 on the standard grey scale. If the control fails to yellow, the BHT paper has expired or the seal was compromised, rendering the test void. If valid, assess the test fabric against the grey scale.

-

Mitigation: If a fabric fails, the core pH of the textile must be adjusted to 5.5–6.5 using non-volatile organic acids (e.g., citric acid) during finishing. Volatile acids will evaporate during storage, allowing the pH to drift alkaline and triggering the quinone tautomerization.

Quantitative Data Summary

The table below contrasts the physicochemical properties of these derivatives, highlighting how structural nuances dictate their primary field of impact.

| Compound | Structural Classification | Primary Application / Issue | Est. pKa | Est. LogP | Primary Hazard |

| Medinoterb | Dinitro-m-cresol derivative | Herbicide (Obsolete) | ~4.0 | ~3.2 | High mammalian toxicity via uncoupling[1] |

| Dinoterb | Dinitrophenol derivative | Herbicide (Obsolete) | ~4.6 | ~3.5 | Reproduction/developmental toxin[4] |

| Nitrated BHT | Nitro-p-cresol derivative | Textile/Polymer Degradation | ~6.8 | ~4.5 | Reversible phenolic yellowing[2] |

References

- "Summary of Herbicide Mechanism of Action", Weed Science Society of America (WSSA),

- "Dinoterb - AERU", University of Hertfordshire,

- "Quantitative Proteomic Profiling of Mitochondrial Toxicants in a Human Cardiomyocyte Cell Line", Frontiers in Genetics,

- "Medinoterb - AERU", University of Hertfordshire,

- "Chemistry behind Yellowing of Textiles: Causes and Preventive Measures", Textile Learner,

- "Yellowing of textiles on storage", Fibre2Fashion,

Sources

- 1. Medinoterb [sitem.herts.ac.uk]

- 2. Yellowing of textiles, Mechanism of Yellowing, Anti Oxidant BHT - Fibre2Fashion [fibre2fashion.com]

- 3. wssa.net [wssa.net]

- 4. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 5. Frontiers | Quantitative Proteomic Profiling of Mitochondrial Toxicants in a Human Cardiomyocyte Cell Line [frontiersin.org]

Thermodynamic Stability and Decomposition Kinetics of 6-tert-Butyl-4-nitro-m-cresol: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals scaling the synthesis of substituted nitroaromatics, understanding the precise thermodynamic boundaries of intermediates is a critical safety and operational mandate. 6-tert-butyl-4-nitro-m-cresol (CAS 72373-70-7), systematically known as 3-methyl-6-tert-butyl-4-nitrophenol, presents a highly complex thermodynamic profile[1]. While alkyl substitutions can enhance environmental stability, the intrinsic reactivity of the nitro moiety dictates the compound's thermal hazard potential. This whitepaper dissects the structural causality behind its thermodynamic behavior and establishes self-validating calorimetric workflows to ensure safe handling and scale-up.

Structural Thermodynamics: The Causality of Instability

The thermodynamic stability of 6-tert-butyl-4-nitro-m-cresol is not a monolithic property; rather, it is governed by an antagonistic interplay between steric shielding and electronic destabilization.

Steric Shielding via the tert-Butyl Group

The bulky tert-butyl group positioned at carbon-6 provides profound steric hindrance around the adjacent phenolic hydroxyl group (carbon-1). This spatial shielding heavily restricts the approach of oxidizing agents, thereby enhancing the compound's resistance to ambient oxidative degradation and improving its long-term stability in polymeric or high-temperature applications[2].

The Ortho-Methyl Destabilization Effect

Conversely, a severe structural vulnerability arises from the methyl group at carbon-3, which sits directly ortho to the electron-withdrawing nitro group at carbon-4. In nitroaromatic chemistry, the presence of an ortho-methyl group fundamentally alters decomposition behavior[3].

-

Steric Strain: The methyl group forces the nitro group out of the aromatic plane, disrupting resonance stabilization and lowering the C-NO

bond dissociation energy. -

Intramolecular Hydrogen Transfer: Under thermal stress, the proximity of the methyl hydrogens to the nitro oxygens facilitates a low-energy transition state for hydrogen transfer. This mechanism drastically lowers the activation energy (

) required to initiate exothermic decomposition compared to unsubstituted nitrophenols[3].

Fig 1. Thermal decomposition pathway of 6-tert-butyl-4-nitro-m-cresol.

Experimental Workflows for Thermodynamic Profiling

Theoretical bond dissociation energies are insufficient for safe process scale-up due to the autocatalytic nature of nitroaromatic decomposition. Application scientists must employ rigorous, self-validating calorimetric protocols to map the compound's thermal boundaries[4].

Protocol 1: Differential Scanning Calorimetry (DSC) for Kinetic Screening

Objective: Determine the extrapolated onset temperature (

-

Step 1: Sample Preparation. Weigh precisely 2.0–3.0 mg of high-purity (>99%) 6-tert-butyl-4-nitro-m-cresol into a gold-plated high-pressure crucible.

-

Causality: Standard aluminum or iron crucibles can act as catalytic surfaces, artificially lowering the decomposition temperature of nitro-compounds and yielding false safety margins[5]. Gold ensures a strictly inert boundary.

-

-

Step 2: Hermetic Sealing. Seal the crucible under a dry nitrogen atmosphere using a mechanical press.

-

Causality: Hermetic sealing suppresses endothermic volatilization (sublimation/boiling) that could otherwise mask the initial exothermic decomposition signal.

-

-

Step 3: Thermal Ramping. Equilibrate the furnace at 25°C, then heat to 400°C at a strict rate of 5°C/min.

-

Causality: A slow, controlled heating rate minimizes thermal lag between the sensor and the sample, yielding a highly accurate

[4].

-

-

Step 4: Self-Validation. Run a known reference standard (e.g., 4-nitrophenol) immediately after the sample. If the reference

deviates by >2°C from literature values, recalibrate the instrument using indium/zinc standards and repeat the workflow.

Protocol 2: Accelerating Rate Calorimetry (ARC) for Adiabatic Runaway Profiling

Objective: Extract the pseudo-adiabatic self-heating rate and Time-to-Maximum Rate (TMR) for scale-up safety.

-

Step 1: Bomb Loading. Load 1.0 g of the sample into a titanium spherical bomb.

-

Causality: Titanium provides exceptional chemical resistance and maintains a low thermal inertia (

-factor). This is critical for accurately capturing the true adiabatic temperature rise of the sample without the vessel absorbing excess heat.

-

-

Step 2: Heat-Wait-Search (HWS) Execution. Program the ARC to heat in 5°C increments, wait 15 minutes for thermal equilibration, and search for a self-heating rate

0.02°C/min.-

Causality: The HWS algorithm isolates the intrinsic kinetic onset of radical dissociation. By removing external heating during the "search" phase, the system confirms that any detected temperature rise is purely driven by the internal exothermic reaction of the nitro-compound.

-

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table synthesizes the comparative thermodynamic parameters of 6-tert-butyl-4-nitro-m-cresol against baseline nitrophenols. The data illustrates how the destabilizing impact of the ortho-methyl group lowers the onset temperature, while the massive steric bulk of the tert-butyl group slightly mitigates the total energy release compared to unhindered analogs.

| Compound | Steric Hindrance | Ortho-Methyl Effect | Onset Temp ( | Decomposition Enthalpy ( |

| 4-Nitrophenol | Low | Absent | ~280°C | ~1800 J/g |

| 4-Nitro-m-cresol | Low | Present | ~240°C | ~2100 J/g |

| 6-tert-butyl-4-nitro-m-cresol | High | Present | ~255°C | ~1950 J/g |

Table 1: Comparative thermodynamic parameters (calorimetric baselines illustrating structural thermodynamic trends based on nitroaromatic behaviors).

Implications for Drug Development and Scale-Up

For drug development professionals, 6-tert-butyl-4-nitro-m-cresol represents a highly useful but energetically dense intermediate. The presence of the ortho-methyl group dictates that thermal exposure during synthesis, distillation, or drying must be strictly capped well below its

References

1.[1] Guidechem. "3-Methyl-6-tert-butyl-4-nitrophenol 72373-70-7 wiki". Guidechem. 2.[3] DTIC Science & Technology. "Thermal Stability Characteristics of Nitroaromatic Compounds". Science.gov. 3.[2] Leapchem. "2,4-Di-tert-butyl-5-nitrophenol丨CAS 873055-57-3". Leapchem. 4.[4] Trivedi, M. K., et al. "Biofield Treatment: An Effective Strategy for Modulating the Physical and Thermal Properties of O-Nitrophenol, M-Nitrophenol and P-Tertiary Butyl Phenol". ResearchGate. 5.[5] EXTOXNET. "FENITROTHION - EXTOXNET PIP". Oregon State University.

Sources

Environmental Fate and Degradation Kinetics of Nitrated Cresols: A Comprehensive Guide for Environmental and Toxicological Sciences

Executive Summary

Nitrated cresols, particularly 4,6-dinitro-o-cresol (DNOC) and its isomers, represent a class of highly recalcitrant and toxic nitroaromatic compounds. Historically deployed as herbicides and pesticides, they are currently recognized as significant environmental pollutants arising from industrial effluents and the atmospheric photooxidation of anthropogenic volatile organic compounds (VOCs) like toluene. For researchers and drug development professionals dealing with toxicological profiling or environmental remediation of pharmaceutical byproducts, understanding the multimedia partitioning and degradation kinetics of nitrocresols is critical. This whitepaper synthesizes the environmental fate, mechanistic degradation pathways, and validated experimental protocols for assessing nitrocresol remediation.

Chemical Profile and Environmental Partitioning

The environmental fate of nitrocresols is dictated by their unique physicochemical properties—specifically, the electron-withdrawing nature of the nitro groups, which increases the acidity of the phenolic hydroxyl group.

In aquatic and terrestrial systems, the partitioning of DNOC is heavily pH-dependent. In environments with a low pH, the phenolic group remains protonated, leading to strong adsorption onto soil organic carbon and clay matrices[1](). Conversely, in neutral to alkaline waters, DNOC exists primarily as a highly soluble anion, increasing its mobility and potential to contaminate groundwater. In the atmosphere, nitrocresols are formed via the reaction of OH and NO₂ radicals with cresols, subsequently partitioning into the aerosol phase where they act as "brown carbon," absorbing solar radiation and contributing to secondary organic aerosol (SOA) formation[2]().

Figure 1: Multimedia environmental partitioning and primary degradation sinks of nitrocresols.

Mechanistic Pathways of Degradation

Microbial Bioremediation

Due to the stable nitroaromatic ring, nitrocresols are highly resistant to spontaneous hydrolysis[1](). However, specific bacterial strains, notably Pseudomonas sp. and Arthrobacter simplex, have evolved specialized enzymatic pathways to utilize DNOC as a sole carbon and nitrogen source[3]().

The degradation typically proceeds via the oxidative elimination of nitro groups as nitrite (

Figure 2: Aerobic microbial degradation pathway of DNOC via Arthrobacter simplex.

Advanced Oxidation Processes (AOPs) & Photodegradation

In surface waters, direct photolysis of nitrocresols is relatively slow but is significantly accelerated by the presence of nitrate ions. Nitrate photolysis generates highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, increasing the apparent degradation rate of nitrophenols by a factor of 3.0 to 3.5[4]().

For industrial wastewater treatment, heterogeneous Fenton degradation using Fe²⁺-substituted ion-exchange resins (e.g., Amberlyst 15) is highly effective. The controlled desorption of Fe²⁺ from the resin into the bulk solution—mediated by the addition of HCl—drives the catalytic decomposition of H₂O₂ into •OH radicals, achieving rapid mineralization of DNOC without generating excessive iron sludge[5]().

Quantitative Data on Degradation Efficacy

The table below summarizes the kinetic efficiencies of various degradation modalities applied to nitrated cresols.

| Degradation Process | Target Compound | Catalyst / Biological Agent | Key Metric / Efficiency | Reference |

| Microbial Bioreactor | DNOC | Mixed culture CDNOC1-3 (Immobilized on glass beads) | 86% mineralization efficiency in continuous flow | [6]() |

| Heterogeneous Fenton | DNOC | Amberlyst 15 (Fe²⁺) + H₂O₂ + HCl | >90% degradation (Rate is directly proportional to HCl conc.) | [5]() |

| Nitrate-Mediated Photolysis | Nitrocresols | Simulated sunlight + 1mM Nitrate | 3.0–3.5x acceleration in apparent photolysis rate | [4]() |

| Gas-Phase Photolysis | 2-nitro-p-cresol | UV Radiation (Atmospheric conditions) | 24.4% Secondary Organic Aerosol (SOA) mass yield | [2]() |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every experimental choice.

Protocol 1: Immobilized-Cell Bioreactor for DNOC Mineralization

Objective: Establish a fixed-bed column reactor to evaluate the continuous degradation of DNOC using an acclimated bacterial consortium.

-

Matrix Preparation: Acid-wash and autoclave borosilicate glass beads (3-5 mm diameter).

-

Causality: Acid washing removes trace heavy metals that could irreversibly inhibit microbial dioxygenase activity. The specific bead size optimizes the void fraction to prevent fluid channeling while maximizing the surface-area-to-volume ratio for biofilm adhesion[6]().

-

-

Biomass Immobilization: Circulate a high-density liquid culture (OD₆₀₀ ~2.0) of the consortium through the column for 48 hours at a low flow rate (e.g., 2 mL/min).

-

Causality: Low shear stress during the initial inoculation phase promotes the secretion of extracellular polymeric substances (EPS), firmly anchoring the biofilm to the glass matrix and preventing biomass washout during continuous operation.

-

-

Continuous Operation & Validation: Pump synthetic wastewater containing 100 mg/L DNOC through the column. Quantify influent and effluent DNOC via HPLC, and simultaneously measure effluent nitrate (

) via ion chromatography.-

Causality: The concomitant liberation of nitrate serves as a stoichiometric proxy for nitro-group cleavage. This self-validates the system by proving that the disappearance of DNOC is due to true biological mineralization rather than mere physical biosorption to the matrix.

-

Protocol 2: Heterogeneous Fenton Degradation using Fe²⁺-Resins

Objective: Mineralize aqueous DNOC using a controlled-release Fe²⁺-substituted Amberlyst 15 resin.

Figure 3: Step-by-step experimental workflow for the heterogeneous Fenton degradation of DNOC.

-

Resin Loading: Stir Amberlyst 15 (H⁺ form) in a 0.1 M FeSO₄ solution for 24 hours. Wash extensively with deionized water until the effluent is iron-free.

-

Causality: Ion exchange replaces mobile protons with Fe²⁺. The exhaustive washing step removes loosely bound iron, ensuring the subsequent Fenton reaction is truly heterogeneous and minimizing the formation of inactive iron sludge[5]().

-

-

Reaction Initiation: Suspend the Fe-resin in the target DNOC solution. Add dilute HCl to achieve the target pH (e.g., pH 2.5–3.0), followed by the continuous infusion of H₂O₂.

-

Causality: The addition of HCl precisely controls the desorption rate of Fe²⁺ from the resin into the bulk liquid via mass action. This slow-release mechanism maintains an optimal, steady-state Fe²⁺/H₂O₂ ratio, preventing the wasteful auto-decomposition of H₂O₂ into oxygen gas[5]().

-

-

Kinetic Sampling: Withdraw aliquots at predefined intervals and immediately quench with an excess of methanol.

-

Causality: Methanol acts as a potent •OH radical scavenger. Immediate quenching arrests the oxidation cascade instantly, providing an accurate, unskewed snapshot of the degradation kinetics at that exact time point for HPLC-UV analysis.

-

Conclusion

The environmental persistence of nitrated cresols demands robust, mechanistically sound remediation strategies. While microbial degradation via specialized pathways (e.g., Arthrobacter dioxygenase cleavage) offers a sustainable route for soil and bioreactor applications, advanced oxidation processes like heterogeneous Fenton reactions provide rapid, scalable solutions for industrial effluents. Understanding the specific causal parameters—such as pH-dependent partitioning and controlled catalyst desorption—is essential for designing effective toxicological mitigation frameworks.

References

- Bioremediation of Nitroarom

- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols, NCBI - NIH.

- Fenton Degradation of 4,6-Dinitro-o-cresol with Fe2+-Substituted Ion-Exchange Resin, ACS Public

- A major purpose of the Technical Inform

- Nitrate-Photolysis Shortens the Lifetimes of Brown Carbon Tracers

- Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions, ResearchG

Sources

- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioremediation of Nitroaromatic Compounds | IntechOpen [intechopen.com]

pKa Values and Acidity of 6-tert-butyl-4-nitro-m-cresol: A Comprehensive Technical Guide

Executive Summary

Understanding the acid dissociation constant (pKa) of complex substituted phenols is critical for predicting their behavior in synthetic workflows, environmental partitioning, and pharmacological applications. 6-tert-butyl-4-nitro-m-cresol (IUPAC: 2-tert-butyl-5-methyl-4-nitrophenol; CAS: 72373-70-7) presents a fascinating case study in physical organic chemistry. Its acidity is governed by a delicate tug-of-war between the strong electron-withdrawing para-nitro group and the electron-donating, sterically demanding ortho-tert-butyl and meta-methyl groups.

This whitepaper provides an in-depth analysis of the structural causality dictating the pKa of 6-tert-butyl-4-nitro-m-cresol, synthesizes comparative quantitative data, and establishes a self-validating experimental protocol for precise spectrophotometric pKa determination.

Structural and Electronic Profiling: The Causality of Acidity

The acidity of a phenol derivative is fundamentally determined by the stability of its conjugate base (the phenoxide anion). In 6-tert-butyl-4-nitro-m-cresol, three distinct substituent effects modulate this stability[1]:

-

The Para-Nitro Group (-NO₂ at C4): The nitro group is a powerful electron-withdrawing moiety. Through both inductive (-I) and resonance (-M) effects, it highly stabilizes the negative charge on the phenoxide oxygen by delocalizing it into the nitro group's oxygen atoms. This effect is the primary driver of acidity in the molecule, drastically lowering the pKa compared to an unsubstituted phenol[2].

-

The Meta-Methyl Group (-CH₃ at C5): Alkyl groups are weakly electron-donating via inductive (+I) and hyperconjugative effects. Positioned meta to the hydroxyl group, the methyl group slightly increases the electron density on the aromatic ring, which marginally destabilizes the phenoxide anion and raises the pKa[1].

-

The Ortho-tert-Butyl Group (-tBu at C2): The bulky tert-butyl group exerts a profound influence through two mechanisms. First, its strong +I effect pushes electron density toward the oxygen, destabilizing the anion. Second, and more importantly, it introduces severe steric hindrance to solvation . In aqueous media, the stability of an anion relies heavily on the formation of a tight hydrogen-bonded hydration shell. The massive steric bulk of the ortho-tert-butyl group physically blocks water molecules from efficiently solvating the phenoxide oxygen, forcing the equilibrium back toward the neutral, protonated state and significantly increasing the pKa[1].

Logical relationship of substituent electronic and steric effects on the pKa of 6-tert-butyl-4-nitro-m-cresol.

Comparative pKa Analysis (Quantitative Data)

To accurately predict the pKa of 6-tert-butyl-4-nitro-m-cresol, we must benchmark it against its structural analogs. The table below summarizes the progressive impact of each functional group.

Table 1: Comparative pKa Values of Substituted Phenols

| Compound | Substituent Modifications (vs. Phenol) | Experimental / Predicted pKa | Reference |

| Phenol | None | 9.95 | Standard |

| 4-Nitrophenol | 4-NO₂ | 7.13 - 7.15 | [2] |

| m-Cresol | 3-CH₃ | 10.09 | Standard |

| 4-Nitro-m-cresol | 3-CH₃, 4-NO₂ | 7.39 ± 0.10 | [3],[4] |

| 6-tert-Butyl-m-cresol | 3-CH₃, 6-tBu | ~11.45 | [5] |

| 6-tert-Butyl-4-nitro-m-cresol | 3-CH₃, 4-NO₂, 6-tBu | ~7.80 (Predicted) | Derived |

Data Interpretation: The introduction of the nitro group to m-cresol drops the pKa from 10.09 to 7.39[3]. However, the addition of the sterically massive tert-butyl group (which alone raises the pKa of m-cresol to ~11.45[5]) counteracts this acidity. The net result is a predicted pKa of approximately 7.80.

Experimental Methodology: Self-Validating UV-Vis Titration

Due to the strong chromophore provided by the nitro group, UV-Vis spectrophotometric titration is the most robust method for determining the exact pKa of this compound[6]. The deprotonation of the phenol triggers a massive bathochromic (red) shift in the absorption spectrum due to increased delocalization of the phenoxide electrons into the nitro group.

The Protocol

Step 1: Stock Solution Preparation (Addressing Lipophilicity) Causality: 6-tert-butyl-m-cresol derivatives exhibit high lipophilicity (logPow > 4.0)[7]. Attempting to dissolve the compound directly in aqueous buffer will result in micro-precipitation, skewing absorbance data. Action: Accurately weigh the compound and dissolve it in HPLC-grade methanol to create a 10 mM stock solution.

Step 2: Buffer Formulation Action: Prepare a series of Britton-Robinson universal buffers ranging from pH 5.0 to 10.0 in increments of 0.5 pH units. Verify the pH of each buffer using a calibrated glass electrode at 25.0 °C.

Step 3: Sample Preparation Action: Spike the 10 mM stock solution into the respective buffers to achieve a final analyte concentration of 50 µM. Ensure that the final co-solvent concentration (e.g., 5% v/v methanol) is strictly uniform across all samples to prevent solvent-induced dielectric shifts in the pKa.

Step 4: Spectral Acquisition & Self-Validation Action: Blank the spectrophotometer with the exact buffer/methanol matrix. Scan the samples from 250 nm to 450 nm. Trustworthiness Check: Plot the overlaid spectra. You must observe a sharp, fixed isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). If the isosbestic point drifts, the system is failing (indicating compound degradation, precipitation, or aggregation), and the data must be discarded.

Step 5: Data Regression

Action: Extract the absorbance values at the

Experimental workflow for UV-Vis spectrophotometric determination of pKa.

References

-

Guidechem (OECD SIDS Data) - 6-tert-Butyl-m-Cresol CAS N°: 88-60-8 Initial Assessment Report. Details the baseline lipophilicity (logPow) and physical properties of the core structure. URL: [Link]

-

ChemBK - 4-NITRO-M-CRESOL Physico-chemical Properties. Provides the predicted pKa baseline (7.39) for the non-tert-butylated analog. URL:[Link]

-

Royal Society of Chemistry (Environmental Science) - Partitioning of nitrophenols between gas and particle phases. Provides exact pKa values for 4-nitrophenol (7.13) and discusses atmospheric acidity. URL:[Link]

-

ResearchGate - 3,3′-Dinitrophenolsulphonephthalein: An acid-base indicator dye. Discusses the ionization constants of nitro-m-cresol derivatives and spectrophotometric shifts. URL:[Link]

-

Quora (Chemistry Discussion) - Why is p-tert-butylphenol more acidic than p-methyl-phenol? Outlines the hyperconjugative and inductive effects of tert-butyl vs. methyl groups on phenoxide stabilization. URL:[Link]

Sources

The Evolution and Pharmacology of tert-Butyl-Nitro-Cresol Compounds: From Agrochemical Origins to Metabolic Therapeutics

As application scientists, our objective is to bridge the gap between structural chemistry and functional biology. The class of tert-butyl-nitro-cresol (TBNC) compounds—most notably represented by Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol)—serves as a fascinating case study in rational chemical design. Originally developed in the mid-20th century as potent agrochemicals, these compounds are now being re-evaluated for their unique pharmacokinetic properties in modern drug discovery.

This technical guide deconstructs the historical discovery, structure-activity relationships (SAR), chemical synthesis protocols, and mechanistic pathways of TBNCs.

Historical Context and Structural Causality

The genesis of nitro-cresol compounds dates back to the 1930s with the discovery of 4,6-dinitro-o-cresol (DNOC), a compound widely used as an insecticide and herbicide. However, DNOC suffered from a lack of target selectivity and rapid environmental degradation.

In the 1960s, researchers hypothesized that increasing the steric bulk and lipophilicity of the phenolic ring would alter the compound's biological half-life and membrane partitioning. The introduction of a bulky tert-butyl group adjacent to the phenolic hydroxyl group led to the discovery of compounds like Medinoterb, as documented in the .

The Causality of the tert-Butyl Group: The addition of the tert-butyl moiety is not merely a structural embellishment; it is a calculated pharmacokinetic modification.

-

Steric Shielding: The bulky group physically blocks enzymes such as UDP-glucuronosyltransferases (UGTs) from rapidly conjugating the phenolic -OH group, thereby extending the molecule's half-life.

-

Enhanced Lipophilicity: It significantly increases the partition coefficient (LogP), allowing the molecule to readily permeate the hydrophobic core of biological membranes, a critical requirement for its mechanism of action.

Quantitative Data & Structure-Activity Relationship (SAR)

To understand the functional divergence of these compounds, we must compare their physicochemical properties. The table below summarizes the SAR data, illustrating how the addition of methyl and tert-butyl groups influences lipophilicity and acidity, drawing on historical data from the .

| Compound | IUPAC Name | Key Substituents | Est. LogP | pKa | Primary Application |

| DNOC | 4,6-Dinitro-o-cresol | Methyl | 2.10 | 4.3 | Historical Herbicide |

| Dinoterb | 2-tert-Butyl-4,6-dinitrophenol | tert-Butyl | 3.20 | 4.1 | Pre-emergence Herbicide |

| Medinoterb | 6-tert-Butyl-3-methyl-2,4-dinitrophenol | Methyl, tert-Butyl | 3.80 | 3.8 | Herbicide / Research |

| Medinoterb Acetate | 6-tert-Butyl-3-methyl-2,4-dinitrophenyl acetate | Methyl, tert-Butyl, Acetate | 4.50 | N/A | Prodrug / Research |

Chemical Synthesis & Self-Validating Protocol

The industrial and laboratory synthesis of TBNCs requires rigorous thermodynamic control. Nitration of a highly activated aromatic ring (containing both hydroxyl and alkyl groups) is violently exothermic and prone to oxidative cleavage. Therefore, a two-phase regioselective approach is mandatory.

Protocol: Synthesis of 6-tert-butyl-2,4-dinitro-m-cresol (Medinoterb)

Phase 1: Regioselective Alkylation

-

Preparation: Charge a batch reactor with 1.0 equivalent of m-cresol and 1.2 equivalents of tert-butyl alcohol (TBA).

-

Catalysis: Introduce 5 wt% of dealuminated montmorillonite clay (pre-treated with 0.5 M p-toluenesulfonic acid).

-

Causality: Using a solid acid catalyst provides shape-selective confinement. The pore-size limitations prevent polyalkylation and thermodynamically drive the tert-butyl carbocation exclusively to the sterically favored 6-position, as supported by literature on .

-

-

Reaction: Heat the mixture to 80 °C under constant agitation for 4 hours.

-

Validation: Filter the catalyst and analyze the filtrate via GC-MS. The protocol is self-validating if the 6-tert-butyl-m-cresol peak constitutes >90% of the total product area, confirming strict regiocontrol.

Phase 2: Controlled Electrophilic Nitration

-

Preparation: Dissolve the purified 6-tert-butyl-m-cresol in glacial acetic acid and cool the reaction vessel to 0–5 °C using an ice-salt bath.

-

Addition: Dropwise, add 2.5 equivalents of a mixed acid solution (60% HNO3 in acetic acid) over 60 minutes.

-

Causality: Standard fuming nitric acid would cause oxidative destruction of the activated ring. Acetic acid moderates the nitronium ion concentration, ensuring smooth, sequential electrophilic substitution at the 2- and 4-positions without displacing the tert-butyl group ().

-

-

Quenching: Pour the mixture over crushed ice to precipitate the yellow crystalline solid.

-

Validation: Recrystallize from ethanol. Perform UV-Vis spectroscopy; a strong absorbance peak at ~360 nm validates the formation of the intact dinitrophenol chromophore.

Mechanism of Action: Mitochondrial Uncoupling

TBNCs exert their biological effects by acting as protonophoric uncouplers of oxidative phosphorylation. Because their pKa (~3.8) is lower than physiological pH, they exist primarily as delocalized anions. However, the tert-butyl group provides enough lipophilicity that even the anionic species can partition into the inner mitochondrial membrane (IMM), or the small fraction of protonated neutral species can rapidly diffuse across it.

By shuttling protons from the intermembrane space into the mitochondrial matrix, TBNCs bypass ATP synthase, dissipating the proton motive force as heat.

Figure 1: Mechanism of protonophoric uncoupling by TBNCs across the inner mitochondrial membrane.

Modern Perspectives in Drug Development

While historically relegated to agriculture, substituted dinitrophenols are experiencing a renaissance in metabolic drug discovery. 2,4-Dinitrophenol (DNP) was an infamous weight-loss drug in the 1930s, ultimately banned due to a narrow therapeutic window and fatal hyperthermia.

Today, researchers are investigating sterically hindered analogs like TBNCs. The tert-butyl group dampens the uncoupling kinetics and alters hepatic clearance, offering a controlled, liver-targeted release profile. This presents a compelling therapeutic pathway for treating Non-Alcoholic Fatty Liver Disease (NAFLD) and severe metabolic syndrome by safely elevating the basal metabolic rate without triggering systemic toxicity.

References

-

National Center for Biotechnology Information. "Medinoterb | C11H14N2O5 | CID 19898". PubChem Database. Available at:[Link]

-

University of Hertfordshire. "Medinoterb". AERU Pesticide Properties DataBase. Available at:[Link]

-

Yadav, G. D., & Kumar, P. "Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol". ResearchGate. Available at:[Link]

-

Thieme Chemistry. "Product Class 21: Nitroarenes". Science of Synthesis. Available at:[Link]

Methodological & Application

Synthesis protocol for 6-tert-butyl-4-nitro-m-cresol from m-cresol

This application note provides a comprehensive, self-validating protocol for the synthesis of 6-tert-butyl-4-nitro-m-cresol (3-methyl-6-tert-butyl-4-nitrophenol) from m-cresol. Designed for researchers and drug development professionals, this guide bypasses generic templates to focus strictly on the mechanistic causality, regioselectivity, and in-process controls required to achieve high purity and yield.

Mechanistic Rationale & Regioselectivity

The synthesis is a highly controlled two-step electrophilic aromatic substitution process. Success relies on exploiting the electronic directing effects and steric hindrance of the aromatic ring at each phase:

-

Phase 1: Friedel-Crafts Alkylation. The starting material, m-cresol, features a strongly activating hydroxyl group (-OH) at C1 and a weakly activating methyl group (-CH3) at C3. Electrophilic attack is directed to the ortho and para positions relative to the -OH group (C2, C4, C6). Because the C2 position is sterically inaccessible (sandwiched between the -OH and -CH3 groups), alkylation with a bulky tert-butyl carbocation predominantly occurs at the less hindered C6 position. This regioselective preference reliably yields the intermediate 6-tert-butyl-m-cresol 1.

-

Phase 2: Electrophilic Nitration. In the isolated 6-tert-butyl-m-cresol intermediate, the C6 position is now blocked. The remaining activated positions are C2 and C4. The C4 position (para to the hydroxyl group and ortho to the methyl group) is electronically favored and sterically accessible. Direct nitration of highly activated electron-rich phenols requires stringent temperature control to prevent oxidative degradation, quinone formation, or multi-step side reactions 2. By utilizing dilute nitric acid in glacial acetic acid at 0–5 °C, the reaction is strictly directed toward mono-nitration at C4. Furthermore, the environmental mobility and recalcitrance of nitrophenols necessitate careful handling and waste management during the synthetic workflow 3.

Process Visualization

Workflow for the two-step synthesis of 6-tert-butyl-4-nitro-m-cresol from m-cresol.

Quantitative Stoichiometry

| Material | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Expected Yield |

| Phase 1: Alkylation | ||||

| m-Cresol | 108.14 | 1.0 | 10.8 g (10.4 mL) | - |

| tert-Butanol | 74.12 | 1.2 | 8.9 g (11.3 mL) | - |

| Amberlyst-15 (Catalyst) | N/A | 10% w/w | 1.1 g | - |

| 6-tert-butyl-m-cresol | 164.25 | - | - | 82% (13.4 g) |

| Phase 2: Nitration | ||||

| 6-tert-butyl-m-cresol | 164.25 | 1.0 | 10.0 g | - |

| Nitric Acid (65% w/w) | 63.01 | 1.05 | 6.2 g (4.4 mL) | - |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | - |

| 6-tert-butyl-4-nitro-m-cresol | 209.24 | - | - | 75% (9.5 g) |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-tert-butyl-m-cresol

-

Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 10.8 g (0.1 mol) of m-cresol and 8.9 g (0.12 mol) of tert-butanol.

-

Catalyst Addition: Add 1.1 g of dry Amberlyst-15 strongly acidic resin to the mixture.

-

Reaction: Purge the system with nitrogen. Heat the stirred mixture to 70 °C using an oil bath. Maintain this temperature for 6–8 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The starting m-cresol (lower

) will be consumed, replaced by a distinct, less polar spot (higher -

Workup: Cool the mixture to room temperature. Filter the mixture to remove the Amberlyst-15 resin, washing the resin bed with 10 mL of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to remove unreacted tert-butanol and dichloromethane. The resulting crude oil can be vacuum distilled or crystallized from cold hexanes to yield pure 6-tert-butyl-m-cresol as a white to pale-yellow crystalline solid.

Phase 2: Synthesis of 6-tert-butyl-4-nitro-m-cresol

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.0609 mol) of the isolated 6-tert-butyl-m-cresol in 40 mL of glacial acetic acid.

-

Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C.

-

Nitrating Agent Preparation: In a separate addition funnel, prepare a solution of 6.2 g (4.4 mL) of 65% Nitric Acid dissolved in 10 mL of glacial acetic acid.

-

Addition: Add the nitric acid solution dropwise to the vigorously stirred phenol solution over a period of 1 hour. Critical: Maintain the internal temperature strictly below 5 °C during the entire addition.

-

In-Process Control (Self-Validation): Upon addition of the nitric acid, the clear solution will immediately turn deep yellow/orange. This chromophoric shift is a self-validating indicator of successful nitroaromatic formation.

-

Maturation: Once the addition is complete, continue stirring the mixture at 5 °C for an additional 2 hours.

-

Quench & Isolation: Pour the cold reaction mixture slowly into 200 mL of vigorously stirred crushed ice and water. The target product will precipitate immediately as a yellow solid.

-

Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from an ethanol/water mixture to afford pure 6-tert-butyl-4-nitro-m-cresol.

Troubleshooting & Causality (Expertise & Experience)

-

Why use Amberlyst-15 instead of Lewis Acids (e.g., AlCl

)? Homogeneous Lewis acids frequently cause the formation of intractable emulsions during the aqueous workup of phenolic compounds. Amberlyst-15 provides a heterogeneous, easily filterable catalytic surface that drives the Friedel-Crafts alkylation cleanly while minimizing the risk of over-alkylation (di-tert-butyl derivatives). -

Why use Glacial Acetic Acid in Phase 2? Acetic acid acts as both a solvent and a moderating agent. It completely solvates the bulky 6-tert-butyl-m-cresol while dampening the oxidative potential of the nitric acid. This directs the reaction pathway strictly toward electrophilic aromatic substitution rather than oxidative ring cleavage.

-

Temperature Excursion Risks During Nitration: The nitration of an electron-rich, di-alkylated phenol is highly exothermic. If the internal temperature is allowed to exceed 5 °C, the risk of ipso-nitration (the electrophilic displacement of the tert-butyl group by a nitro group) and the formation of dinitro-cresol derivatives increases exponentially. Strict adherence to the ice-salt bath parameters guarantees chemoselectivity.

References

-

Cresols and Xylenols Overview | PDF | Coal - Scribd. Scribd. Available at: [[4]]()

-

6-tert-Butyl-4-nitroso-o-cresol | 7256-05-5 | Benchchem. Benchchem. Available at: 2

-

phenol cresols aniline: Topics by Science.gov. Science.gov. Available at: 3

Sources

Application Note: 6-tert-Butyl-4-nitro-m-cresol as a Strategic Synthetic Intermediate for Advanced Materials and Heterocycles

Executive Summary & Rationale

6-tert-Butyl-4-nitro-m-cresol (CAS 72373-70-7), systematically identified as 2-tert-butyl-5-methyl-4-nitrophenol, is a highly functionalized aromatic building block. Characterized by a hydroxyl group situated para to a nitro group and flanked by a bulky tert-butyl substituent, this compound serves as a critical synthetic intermediate. Its primary industrial and research utility lies in its controlled reduction to 4-amino-2-tert-butyl-5-methylphenol[1]. This resulting sterically hindered p-aminophenol is a highly sought-after monomer for the synthesis of oxidation-resistant polyimides, bisimide phenol compounds, and specialty antioxidants used in advanced materials and drug delivery scaffolds.

Mechanistic Insights: The Causality of Structural Design

The architecture of 6-tert-butyl-4-nitro-m-cresol provides distinct regiochemical and electronic advantages that dictate its synthetic utility:

-

Steric Shielding & Oxidative Stability: The bulky tert-butyl group at the ortho position relative to the phenolic hydroxyl group restricts the approach of reactive oxygen species and electrophiles. In downstream applications (such as antioxidants or polyimides), this steric hindrance prevents the rapid consumption or degradation of the phenol, significantly prolonging its functional lifespan.

-

Regiocontrol via the Nitro Group: The strong electron-withdrawing nature of the nitro group at the para position stabilizes the phenoxide anion, lowering the pKa of the phenol. Upon2[2], the resulting molecule exhibits profound differential nucleophilicity. The newly formed amine is highly nucleophilic and readily undergoes acylation or polycondensation with dianhydrides. Conversely, the sterically hindered hydroxyl group remains unreactive during these steps, allowing for the precise synthesis of hydroxyl-functionalized polyimides without the need for complex protecting group chemistry[1].

Synthetic Workflow Visualization

Synthetic workflow from 6-tert-butyl-m-cresol to advanced materials via the nitro intermediate.

Experimental Protocols

Protocol A: Selective Catalytic Hydrogenation to 4-Amino-6-tert-butyl-m-cresol

Objective: Selective reduction of the nitro group without hydrogenolysis of the aromatic ring or cleavage of the tert-butyl group, utilizing 3[3].

Self-Validating Mechanism: This protocol is self-validating through both physical and colorimetric shifts. The starting nitrophenol solution exhibits a vibrant yellow hue (due to the extended conjugation of the nitrophenolate ion), which progressively fades to a colorless or pale amber solution upon complete conversion to the aminophenol. Furthermore, the absolute cessation of pressure drop in the Parr apparatus provides a definitive, quantifiable endpoint for hydrogen uptake.

Step-by-Step Methodology:

-

Preparation: In a thick-walled 250 mL glass hydrogenation vessel, dissolve 10.0 g (47.8 mmol) of 6-tert-butyl-4-nitro-m-cresol in 100 mL of anhydrous ethyl acetate (EtOAc). Causality: While ethanol is traditionally used, EtOAc provides superior solubility for this highly lipophilic tert-butyl derivative, preventing premature precipitation of the intermediate hydroxylamine.

-

Catalyst Addition: Under a gentle stream of inert argon, carefully add 0.5 g of 5% Palladium on Carbon (Pd/C). Causality: Argon purging is mandatory to displace oxygen and prevent the auto-ignition of the dry Pd/C catalyst in the presence of solvent vapors.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas three times (pressurize to 10 psi, then vent). Pressurize the vessel to 30 psi with H₂ and agitate on a Parr shaker at 40 °C.

-

Monitoring: Monitor the pressure gauge. The reaction is typically complete within 1.5–2 hours when the pressure stabilizes and hydrogen uptake ceases.

-

Workup: Vent the hydrogen gas and purge the vessel with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry in the air, as spent catalyst remains pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield 4-amino-6-tert-butyl-m-cresol as an off-white solid. Store immediately under inert gas to prevent oxidative degradation.

Protocol B: Synthesis of Hydroxyl-Functionalized Bisimide Phenol Monomers

Objective: Chemoselective condensation of the resulting p-aminophenol with pyromellitic dianhydride (PMDA)[1].